Cas no 1188365-73-2 ((R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one)
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one structure](https://es.kuujia.com/scimg/cas/1188365-73-2x500.png)
1188365-73-2 structure
Nombre del producto:(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one
(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one Propiedades químicas y físicas
Nombre e identificación
-
- (R)-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one
- F95921
- (R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one
- BDBM50297122
- CHEMBL561334
- (R)-10-Methyl-9,10,11,12-tetrahydro-8H-[1,4]diaZepino[5,6:4,5]thieno[3,2-f]quinolin-8-one
- 1188365-73-2
- SCHEMBL16123317
- BKMFUDJYEMHEKH-MRVPVSSYSA-N
-
- Renchi: 1S/C15H13N3OS/c1-8-7-17-13-12-9-3-2-6-16-10(9)4-5-11(12)20-14(13)15(19)18-8/h2-6,8,17H,7H2,1H3,(H,18,19)/t8-/m1/s1
- Clave inchi: BKMFUDJYEMHEKH-MRVPVSSYSA-N
- Sonrisas: S1C2C=CC3=C(C=CC=N3)C=2C2=C1C(N[C@H](C)CN2)=O
Atributos calculados
- Calidad precisa: 283.07793322g/mol
- Masa isotópica única: 283.07793322g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 0
- Complejidad: 405
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3
- Superficie del Polo topológico: 82.3Ų
(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB592292-100mg |
(R)-10-Methyl-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5,6:4,5]thieno[3,2-f]quinolin-8-one; . |
1188365-73-2 | 100mg |
€1522.50 | 2024-07-20 |
(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one Literatura relevante
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
1188365-73-2 ((R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one) Productos relacionados
- 1806941-48-9(Methyl 5-(difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxylate)
- 2273703-31-2(tert-butyl N-[1-(3-fluoro-4-methylphenyl)-1-hydroxypropan-2-yl]carbamate)
- 1335608-19-9((3R)-3-AMINO-3-(2-FLUORO-3-METHYLPHENYL)PROPAN-1-OL)
- 2228499-05-4(methyl 4-(dimethylamino)-3-(2-fluoro-1-hydroxyethyl)benzoate)
- 2171159-19-4(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybenzoic acid)
- 2138342-80-8(5-amino-3-(2-chloroprop-2-en-1-yl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2171464-80-3(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2,5-oxadiazole-3-carbonylazepane-2-carboxylic acid)
- 2138217-61-3(2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers)
- 1189746-27-7(2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)
- 7208-05-1(2,4-Dimethyloxazole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1188365-73-2)

Pureza:99%
Cantidad:100mg
Precio ($):902